molecular formula C28H29N3O3S B2581164 N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-27-7

N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2581164
CAS RN: 532970-27-7
M. Wt: 487.62
InChI Key: CGPDTGOVGLNUAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, 2-amino-1,3,4-oxadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .

Scientific Research Applications

  • Chemistry and Pharmacology of Novel Synthetic Opioids : A study detailed the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, highlighting their emergence as substances of abuse and their impact on drug markets. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

  • Pharmacokinetics and Safety of Insect Repellent N,N-diethyl-3-methylbenzamide (deet) : This review provided an overview of deet, focusing on its pharmacokinetics, formulation, and safety aspects. It highlights the importance of understanding the interaction between deet and other compounds, which could alter biodistribution and increase the risk of side effects (Qiu et al., 1998).

  • Degradation of Pharmaceuticals : A study on the degradation of acetaminophen by advanced oxidation processes detailed the kinetics, mechanisms, and biotoxicity of by-products. This research is crucial for understanding the environmental impact of pharmaceutical compounds and for developing more effective degradation methods to mitigate their negative effects (Qutob et al., 2022).

  • Analytical Methods for Psychoactive Compounds : Research on analytical methodologies for detecting and characterizing N,N-dialkylated tryptamine derivatives highlighted the importance of developing optimized methods for the detection of psychoactive substances, informing healthcare providers, clinicians, and forensic scientists about potential consumer risks (Brandt & Martins, 2010).

Future Directions

Future research could focus on elucidating the synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide valuable information for potential applications in various fields .

properties

IUPAC Name

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-34-22-14-12-21(13-15-22)30-27(32)19-35-26-18-31(25-11-7-6-10-24(25)26)17-16-29-28(33)23-9-5-4-8-20(23)2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPDTGOVGLNUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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